
Lithiumthiophene-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithiumthiophene-2-sulfinate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithiumthiophene-2-sulfinate typically involves the reaction of thiophene-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
Thiophene-2-sulfinic acid+Lithium hydroxide→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Lithiumthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-sulfonate.
Reduction: It can be reduced to thiophene-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfonate.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithiumthiophene-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of lithiumthiophene-2-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling. For example, it can inhibit certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage.
Comparación Con Compuestos Similares
Thiophene-2-sulfinic acid: The precursor to lithiumthiophene-2-sulfinate.
Thiophene-2-sulfonate: The oxidized form of this compound.
Thiophene-2-thiol: The reduced form of this compound.
Uniqueness: this compound is unique due to its lithium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C4H3LiO2S2 |
|---|---|
Peso molecular |
154.2 g/mol |
Nombre IUPAC |
lithium;thiophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2S2.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
Clave InChI |
DKAWVVGMLXBUBZ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CSC(=C1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


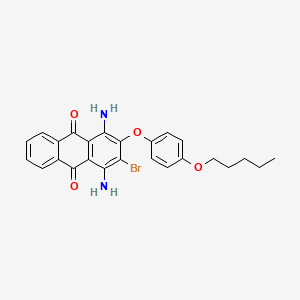
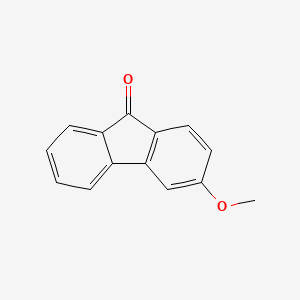
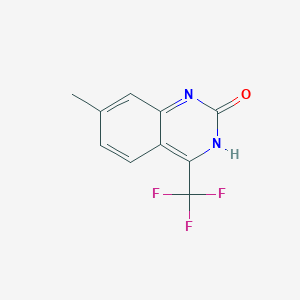
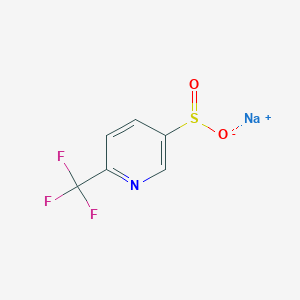
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
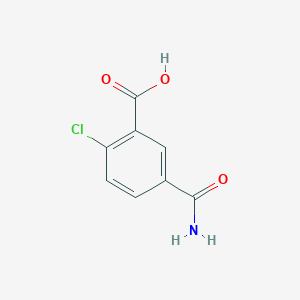

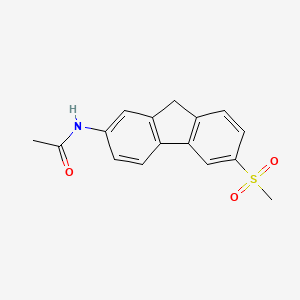

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
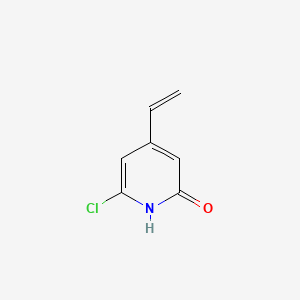
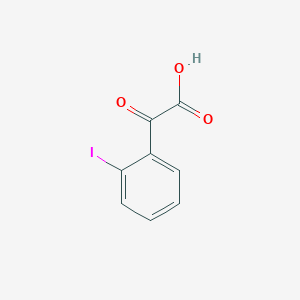
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
